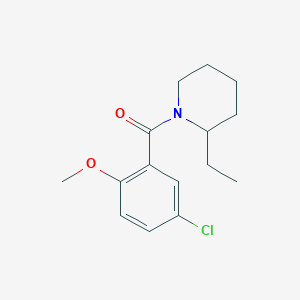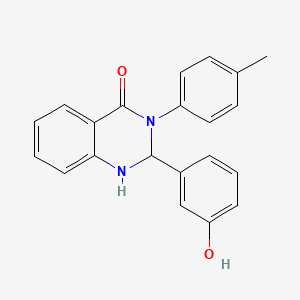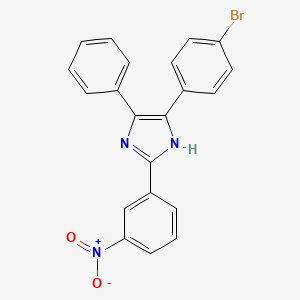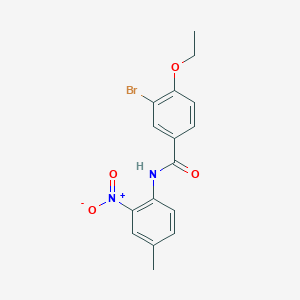![molecular formula C18H31ClN2O B5034458 N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-adamantanecarboxamide hydrochloride](/img/structure/B5034458.png)
N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-adamantanecarboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-adamantanecarboxamide hydrochloride, also known as Memantine hydrochloride, is a medication used in the treatment of Alzheimer's disease. It belongs to a class of drugs known as NMDA receptor antagonists, which work by regulating the activity of glutamate, a neurotransmitter in the brain.
作用机制
N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-adamantanecarboxamide hydrochloride hydrochloride works by regulating the activity of glutamate, a neurotransmitter in the brain. It acts as a non-competitive NMDA receptor antagonist, which means it blocks the activity of the receptor without affecting the binding of glutamate. This mechanism of action helps to prevent the overstimulation of neurons, which can lead to cell death and neurodegeneration.
Biochemical and Physiological Effects
This compound hydrochloride has been shown to have a number of biochemical and physiological effects in the brain. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. Additionally, it has been shown to reduce the levels of oxidative stress and inflammation in the brain, which are thought to contribute to the development of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-adamantanecarboxamide hydrochloride hydrochloride for lab experiments is its well-established mechanism of action and safety profile. It has been extensively studied in clinical trials and has been shown to be well-tolerated by patients. Additionally, its ability to regulate the activity of glutamate makes it a valuable tool for studying the role of this neurotransmitter in various neurological disorders.
However, there are also limitations to the use of this compound hydrochloride in lab experiments. Its effects on other neurotransmitters and signaling pathways in the brain are not well-understood, which may limit its usefulness in certain studies. Additionally, its high cost and limited availability may make it difficult for some researchers to obtain.
未来方向
There are several future directions for the use of N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-adamantanecarboxamide hydrochloride hydrochloride in scientific research. One area of interest is its potential use in combination therapies for Alzheimer's disease. It has been shown to enhance the effects of acetylcholinesterase inhibitors, which are another class of drugs used in the treatment of Alzheimer's disease.
Additionally, this compound hydrochloride may have potential applications in other neurological disorders such as epilepsy and stroke. Its ability to regulate the activity of glutamate may make it a valuable tool for studying the role of this neurotransmitter in these conditions.
Conclusion
In conclusion, this compound hydrochloride is a well-established medication used in the treatment of Alzheimer's disease. Its mechanism of action involves regulating the activity of glutamate, a neurotransmitter in the brain. It has been extensively studied for its therapeutic potential in Alzheimer's disease and has also been investigated for its potential use in other neurological disorders. While there are advantages and limitations to its use in lab experiments, it remains a valuable tool for studying the role of glutamate in the brain and its potential therapeutic applications.
合成方法
The synthesis of N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-adamantanecarboxamide hydrochloride hydrochloride involves the reaction of 1-adamantanecarboxylic acid with N-ethylpyrrolidine in the presence of thionyl chloride. The resulting product is then reacted with methylamine to form the desired compound. The synthesis method is well-established, and the purity of the final product can be confirmed using various analytical techniques such as HPLC and NMR spectroscopy.
科学研究应用
N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-adamantanecarboxamide hydrochloride hydrochloride has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and delay disease progression in patients with moderate to severe Alzheimer's disease. Additionally, it has been investigated for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
属性
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]adamantane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O.ClH/c1-2-20-5-3-4-16(20)12-19-17(21)18-9-13-6-14(10-18)8-15(7-13)11-18;/h13-16H,2-12H2,1H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGBXPMFTCRCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl [4-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)phenoxy]acetate](/img/structure/B5034378.png)


![1-(2-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B5034390.png)

methyl]amine](/img/structure/B5034397.png)
![4-chloro-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5034401.png)

![5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034419.png)

![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5034443.png)
![2-[3-(4-bromophenyl)-3-oxo-1-phenylpropyl]cyclohexanone](/img/structure/B5034449.png)
![N-(4-methylphenyl)-2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5034455.png)
![2-thioxo-5-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5034470.png)
